Flumequine is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class primarily used in veterinary medicine. It is known for its effectiveness against a range of bacterial infections, particularly those caused by Gram-negative bacteria, and to a lesser extent, Gram-positive bacteria. The application of flumequine spans across various species, including swine, poultry, and fish, addressing diseases such as swine dysentery, colibacillosis in turkeys, and potentially affecting the immune response in European eels123.
In swine, flumequine has been reported to minimize the impact of swine dysentery outbreaks, a severe disease caused by Brachyspira hyodysenteriae. However, a study evaluating the in vitro activity of flumequine against 48 field isolates of B. hyodysenteriae using a microdilution test indicated relatively high values of MIC50 (50 µg/mL) and MBC50 (50 µg/mL), suggesting poor activity against this specific pathogen. The effectiveness of flumequine in treating swine dysentery may be attributed to its action against other bacteria involved in the disease's pathogenesis rather than B. hyodysenteriae itself1.
In European eels, the influence of flumequine on lymphoid cell proliferation was investigated through an in vivo test involving peroral drug administration and subsequent intraperitoneal injections with mitogens. The study found that flumequine possesses mitogenic properties, with a synergistic effect observed after lipopolysaccharide (LPS) stimulation and an antagonistic effect after concanavalin A (ConA) stimulation. Flow cytometric analysis revealed a significant reduction in the mean proportion of surface immunoglobulin-positive cells in flumequine-treated animals, suggesting that flumequine enhances the proliferation of certain lymphoid cells2.
Flumequine's pharmacokinetic and pharmacodynamic properties were evaluated in the context of treating colibacillosis in turkeys, a disease commonly caused by Escherichia coli. The study compared the efficacy of different dosages and administration methods of flumequine, finding that the ratios of maximum concentration (Cmax)/MIC50 and area under the plasma concentration-time curve (AUC)/MIC50 achieved were lower than the breakpoints typically used for fluoroquinolones. These findings suggest that while flumequine can be used to treat colibacillosis, there is a need to revise the dosage scheme to ensure prudent and responsible use of antimicrobials in veterinary medicine3.
The synthesis of (R)-Flumequine involves several key steps:
Industrial Production: Large-scale production typically employs batch or continuous flow reactors to optimize yield and purity, followed by purification methods like recrystallization and chromatography to isolate high-purity (R)-Flumequine.
(R)-Flumequine's molecular structure features a fluorine atom at the C6 position of the quinolone core, which is crucial for its antibacterial activity. The compound can be represented in various formats:
The three-dimensional structure can be visualized using software tools that depict its stereochemistry, which is vital for understanding its biological interactions .
(R)-Flumequine undergoes several important chemical reactions:
These reactions are significant for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties .
(R)-Flumequine exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription. By preventing the supercoiling of bacterial DNA, (R)-Flumequine disrupts DNA synthesis, leading to bacterial cell death. It targets both the A and B subunits of DNA gyrase, which are critical for the ATP-dependent breakage and rejoining of DNA strands .
The physical and chemical properties of (R)-Flumequine include:
These properties influence its formulation and application in medical treatments .
(R)-Flumequine has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: